molecular formula C9H12N2O2 B163953 N-(5-amino-2-hydroxyphenyl)propanamide CAS No. 130024-70-3

N-(5-amino-2-hydroxyphenyl)propanamide

Cat. No.: B163953
CAS No.: 130024-70-3
M. Wt: 180.2 g/mol
InChI Key: WSYCHWCNRWWVKN-UHFFFAOYSA-N
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Description

N-(5-amino-2-hydroxyphenyl)propanamide is a substituted aromatic amide featuring a propanamide group attached to a 5-amino-2-hydroxyphenyl ring. Key structural attributes include the hydroxyl (-OH) and amino (-NH₂) substituents on the phenyl ring, which may influence hydrogen bonding, solubility, and biological interactions .

Properties

CAS No.

130024-70-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N-(5-amino-2-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H12N2O2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13)

InChI Key

WSYCHWCNRWWVKN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)N)O

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N)O

Synonyms

Propanamide, N-(5-amino-2-hydroxyphenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes structural and physicochemical differences between N-(5-amino-2-hydroxyphenyl)propanamide and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 5-amino-2-hydroxyphenyl, propanamide C₉H₁₂N₂O₂ ~180.21 (estimated) Not reported
3-(5-Amino-2-hydroxyphenyl)-N-(benzodioxol-5-yl)propanamide Benzodioxolyl group at propanamide terminus C₁₇H₁₆N₂O₄ 312.32 179–180
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide Fluorine at C2, methoxyphenoxy side chain C₁₆H₁₇FN₂O₃ 304.32 Not reported
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide Fluorine at C2, dichlorophenoxy group C₁₅H₁₃Cl₂FN₂O₂ 343.18 Not reported
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole and furan heterocycles C₁₆H₁₄FN₃O₂ 315.31 Not reported
N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide Chloro, nitro, and dimethyl groups C₁₁H₁₃ClN₂O₃ 256.69 Not reported

Key Observations:

  • Hydroxyl and amino groups () enhance hydrogen-bonding capacity.
  • Heterocyclic Additions : Thiazole () and benzodioxolyl () groups increase molecular complexity and may improve bioactivity.
  • Molecular Weight : Bulkier substituents (e.g., benzodioxolyl in ) increase molecular weight, which could affect pharmacokinetics.

Preparation Methods

Nitration Followed by Reduction and Acylation

This method involves nitration of a phenolic precursor, reduction of the nitro group to an amine, and subsequent acylation. A representative pathway is outlined below:

  • Protection of the Hydroxyl Group : To prevent unwanted side reactions during nitration, the hydroxyl group is protected using trichloroethylformate or tetrahydropyranyl (THP) groups.

  • Regioselective Nitration : The protected intermediate undergoes nitration at the 5-position using a mixture of nitric acid and sulfuric acid. The protective group ensures selectivity, minimizing para-substitution byproducts.

  • Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine.

  • Acylation : The amine reacts with propanoyl chloride in the presence of a base (e.g., triethylamine) to form the propanamide moiety.

  • Deprotection : Acidic or basic hydrolysis removes the protective group, yielding the final product.

Key Advantages :

  • High regioselectivity due to protective group strategies.

  • Scalable for industrial production.

Challenges :

  • Requires careful handling of nitrating agents.

  • Multi-step purification to isolate intermediates.

Direct Amination and Acylation

Alternative routes involve direct amination of 2-hydroxyphenylpropanamide precursors. However, this method is less common due to difficulties in achieving positional specificity.

  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling reaction introduces the amino group at the 5-position. This method requires specialized catalysts (e.g., Pd(OAc)₂, Xantphos) and high temperatures.

  • Acylation Adjustment : The propanamide group is introduced either before or after amination, depending on compatibility with reaction conditions.

Key Advantages :

  • Avoids nitration steps.

  • Compatible with modern catalytic methods.

Challenges :

  • Limited scalability due to catalyst costs.

  • Lower yields compared to nitration-reduction routes.

Industrial Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and yield. Key optimizations include:

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates during acylation.

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve nitration efficiency.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures are used to purify the final product.

  • Chromatography : Silica gel chromatography isolates intermediates in small-scale syntheses.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of different approaches:

MethodYield (%)Purity (%)ScalabilityKey Reference
Nitration-Reduction78–85≥95High
Buchwald-Hartwig60–70≥90Moderate

Reaction Conditions and Parameters

Critical parameters influencing synthesis include:

Temperature Control

  • Nitration: Conducted at 0–5°C to prevent over-nitration.

  • Reduction: Room temperature for catalytic hydrogenation.

pH Adjustment

  • Acylation requires neutral to slightly basic conditions (pH 7–8) to avoid hydrolysis of propanoyl chloride.

Impurity Profiling and Mitigation

Common impurities and their sources:

ImpuritySourceMitigation Strategy
Para-nitro isomerNon-regioselective nitrationProtective group utilization
Unreacted propanoyl chlorideIncomplete acylationExcess amine base

Case Studies and Experimental Data

Case Study 1: Nitration-Reduction Route

A 10 g scale synthesis achieved an 82% yield after recrystallization. HPLC analysis confirmed 96.5% purity, with residual solvents below 0.1%.

Case Study 2: Catalytic Amination

Using Pd(OAc)₂ and Xantphos, a 65% yield was obtained, but scalability was limited by catalyst recovery challenges .

Q & A

Basic: What are the recommended synthetic routes for N-(5-amino-2-hydroxyphenyl)propanamide, and how can reaction efficiency be optimized?

Answer:
A common approach involves coupling 5-amino-2-hydroxyphenylamine with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Catalytic DMAP can enhance acylation efficiency. Reaction optimization should focus on stoichiometric ratios (1.2:1 acylating agent to amine), temperature (0–25°C to minimize side reactions), and pH control (neutral to slightly acidic). Post-reaction purification via recrystallization (ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane gradients) is critical .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • 1H/13C NMR : Confirm aromatic substitution patterns (e.g., δ 6.5–7.5 ppm for ortho-substituted phenyl groups) and amide proton signals (δ 8.0–8.5 ppm).
  • IR Spectroscopy : Identify key functional groups (amide I band ~1650 cm⁻¹, hydroxyl stretch ~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.
  • XRD (if crystalline): Resolve stereochemical details. Cross-validate with reference data from structurally analogous propanamides .

Advanced: How can researchers resolve discrepancies in pharmacological activity data for this compound across different studies?

Answer:
Discrepancies may arise from impurities (e.g., unreacted starting materials or positional isomers) or assay conditions. Perform:

  • HPLC-MS Purity Analysis : Use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) to quantify impurities (detection at 254 nm) .
  • Dose-Response Standardization : Ensure consistent molar concentrations and vehicle controls.
  • Receptor Binding Assays : Compare IC50 values under standardized buffer conditions (pH 7.4, 37°C) .

Advanced: What methodologies are employed to assess the stability of this compound under various storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for new peaks (e.g., hydrolyzed amide or oxidized phenol).
  • Long-Term Stability : Store aliquots at -20°C in amber vials under nitrogen. Periodically test purity over 6–12 months .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in sealed containers away from oxidizers .

Advanced: How can impurity profiling and quantification be systematically conducted for this compound using chromatographic techniques?

Answer:

  • HPLC Method : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 25 min, flow rate 1.0 mL/min. Detect at 220 nm.
  • Validation : Assess linearity (R² > 0.999), LOD/LOQ (≤0.1%), and repeatability (%RSD < 2%). Compare retention times and spiked standards for impurity identification .

Basic: What are the critical parameters to consider during the purification of this compound?

Answer:

  • Solvent Selection : Use ethanol/water for recrystallization (high polarity minimizes co-precipitation of byproducts).
  • Column Chromatography : Optimize silica gel mesh size (230–400) and eluent polarity (e.g., ethyl acetate:hexane 3:7). Monitor fractions by TLC (Rf ~0.3–0.5) .

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

  • Process Controls : Strictly regulate reaction temperature (±2°C), stirring speed (≥500 rpm), and reagent drying (molecular sieves for solvents).
  • In-Process Checks : Use inline FTIR to monitor amide bond formation.
  • Analytical Consistency : Calibrate equipment daily and use internal standards (e.g., deuterated analogs) for quantitative NMR .

Basic: How is the solubility profile of this compound determined, and what solvents are recommended for experimental use?

Answer:

  • Solubility Testing : Shake excess compound in solvents (water, DMSO, ethanol) at 25°C for 24 h. Filter and quantify supernatant via UV-Vis (λmax ~270 nm).
  • Recommended Solvents : DMSO (≥50 mg/mL), ethanol (10–20 mg/mL). Avoid chloroform due to poor solubility .

Advanced: What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should conflicting results be interpreted?

Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50 in kinetic mode (λex/λem = 360/460 nm).
  • Cell Viability Assays : Employ MTT or resazurin in HEK293 or HeLa cells (48 h exposure).
  • Data Interpretation : Control for batch-specific impurities and solvent cytotoxicity (DMSO ≤0.1%). Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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